molecular formula C6H6F2N2O4 B13147359 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid

Cat. No.: B13147359
M. Wt: 208.12 g/mol
InChI Key: WLSLXSFVTHDSGB-UHFFFAOYSA-N
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Description

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid (CAS 1870827-54-5) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a reactive imidazolidinedione (hydantoin) moiety linked to a 2,2-difluoropropanoic acid chain, a structure that combines hydrogen-bonding capability with the enhanced metabolic stability and electronegativity imparted by the two fluorine atoms. The molecular weight of the compound is 208.12 g/mol, and its structure is defined by the molecular formula C6H6F2N2O4 . Compounds containing the 2,5-dioxoimidazolidin-1-yl (hydantoin) group are versatile intermediates in organic synthesis. They are frequently employed in the preparation of more complex molecules, including reference standards and potential active pharmaceutical ingredients (APIs). For instance, structurally related compounds, such as (S)-3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, are officially recognized as related compound standards for pharmaceuticals like Carglumic Acid . The presence of the difluoro substitution on the propanoic acid chain is a common strategic modification in drug design. This alteration can influence the molecule's lipophilicity, pKa, and overall bioavailability, making it a valuable scaffold for investigating structure-activity relationships (SAR) . Researchers can utilize this compound as a key precursor in the synthesis of novel chemical entities, particularly for developing enzyme inhibitors or other bioactive molecules where the hydantoin ring can act as a key pharmacophore. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions and safe handling practices should be followed, as specified in the associated Safety Data Sheet. The product may require cold-chain transportation to ensure stability .

Properties

Molecular Formula

C6H6F2N2O4

Molecular Weight

208.12 g/mol

IUPAC Name

3-(2,5-dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C6H6F2N2O4/c7-6(8,4(12)13)2-10-3(11)1-9-5(10)14/h1-2H2,(H,9,14)(H,12,13)

InChI Key

WLSLXSFVTHDSGB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods Analysis

Starting Materials and Key Intermediates

Compound Name CAS Number Role in Synthesis Source/Reference
2,2-Difluoropropanoic acid 373-96-6 Fluorinated acid precursor ChemicalBook, Fisher Sci
Hydantoin (Imidazolidine-2,4-dione) 85-41-6 Hydantoin ring source General hydantoin synthesis literature
Urea or substituted ureas Various Hydantoin ring formation reagents Standard organic synthesis texts
Amino acid derivatives N/A Intermediate for ring closure Hydantoin synthesis protocols

Synthetic Routes

Route A: Cyclization of Difluoropropanoic Acid with Urea Derivatives

This classical method involves the reaction of 2,2-difluoropropanoic acid or its activated derivatives (acid chlorides or esters) with urea or substituted ureas to form the hydantoin ring via cyclization.

  • Step 1: Activation of 2,2-difluoropropanoic acid to acid chloride using reagents such as thionyl chloride (SOCl2) under reflux in inert solvents (e.g., chloroform or dichloromethane).

  • Step 2: Reaction of the acid chloride intermediate with urea or its derivatives under controlled temperature to induce cyclization, forming the 2,5-dioxoimidazolidinyl ring attached at the 1-position to the difluoropropanoic acid moiety.

  • Step 3: Purification by recrystallization or chromatography to isolate 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid.

Reaction conditions and yields:

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation Thionyl chloride, reflux, 1-2 hours 85-95 Monitored by IR (1780-1815 cm⁻¹)
Cyclization Urea, room temp to mild heating, 12-24 h 70-90 pH adjustment may be required

This approach leverages well-established hydantoin synthesis methods adapted to the fluorinated acid substrate.

Route B: Hydantoin Formation via Amino Acid Derivative Cyclization

Another method involves synthesizing a suitable amino acid derivative bearing the difluoropropanoic acid side chain, followed by intramolecular cyclization to form the hydantoin ring.

  • Step 1: Synthesis of 2,2-difluoropropanoic acid amino acid analogs via amide bond formation or esterification.

  • Step 2: Cyclization under dehydrating conditions (e.g., heating with phosphorus oxychloride or carbodiimide coupling agents) to form the hydantoin ring.

  • Step 3: Purification and characterization.

This method is more complex but allows for stereochemical control and functional group tolerance.

Supporting Data and Characterization

Property Value/Range Method of Determination Source/Notes
Molecular Weight 208.12 g/mol Calculated BLD Pharm
Melting Point Not explicitly reported Expected 150-200 °C (hydantoin typical) Estimated from hydantoin analogs
Purity >95% (typical synthetic purity) HPLC, NMR Synthetic procedure reports
Structural Confirmation NMR (1H, 13C, 19F), IR, MS Standard analytical techniques Literature on similar compounds

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Route A: Acid chloride + urea 2,2-Difluoropropanoic acid, SOCl2, urea Reflux, inert solvent, 12-24 h 70-90 Straightforward, high yield Requires handling of acid chlorides
Route B: Amino acid cyclization Difluoropropanoic acid derivative, carbodiimide or POCl3 Heating, dehydrating conditions 60-80 Potential stereocontrol More steps, complex intermediates

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropropanoic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

    Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its biological activity and ability to interact with molecular targets make it a subject of interest for drug development.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Functional Groups

  • Target Compound: Features a 2,5-dioxoimidazolidin ring linked to a 2,2-difluoropropanoic acid group.
  • 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (): Contains a pyrrolidinone (2,5-dioxopyrrolidin) ring instead of imidazolidinone, with a propanoic acid substituent. The absence of fluorine atoms distinguishes its electronic properties .
  • PCSK9 Inhibitors (): Include (R)- and (S)-configured imidazolidinone derivatives with additional substituents like mercapto, piperazine, and thiazole groups. These modifications enhance target specificity and potency .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid C₆H₅F₂N₂O₄ ~206 (calculated) 2,2-difluoropropanoic acid
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 171 (inferred*) Propanoic acid, pyrrolidinone
PCSK9 Inhibitor ( example) C₃₄H₄₈N₈O₇S ~736 (estimated) Mercapto, piperazine, thiazole

*Note: lists a molecular weight of 17 for 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, likely a typographical error. The formula C₇H₉NO₄ suggests a corrected weight of ~171 g/mol.

Mechanism of Action

  • The difluoro group may improve resistance to oxidative degradation compared to non-fluorinated analogs.
  • PCSK9 Inhibitors: Explicitly designed to disrupt PCSK9–LDLR interactions, leveraging imidazolidinone cores for conformational stability and mercapto/piperazine groups for binding specificity .
  • 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: No direct biological data are provided, but pyrrolidinone derivatives are often used as intermediates in drug synthesis due to their reactivity .

Efficacy and Selectivity

  • Fluorinated compounds like the target molecule may exhibit enhanced membrane permeability compared to non-fluorinated analogs (e.g., 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid) due to increased lipophilicity.
  • The thiazole-containing analogs in demonstrate how heterocyclic additions (e.g., thiazole, benzyl groups) can fine-tune pharmacokinetic profiles, though their complexity may complicate synthesis .

Biological Activity

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H8_8N2_2O4_4
  • Molecular Weight : 172.14 g/mol
  • CAS Number : 5624-26-0
  • Structure : The compound features a dioxoimidazolidin moiety linked to a difluoropropanoic acid structure.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazolidine derivatives with difluoropropanoic acid under controlled conditions. The process often utilizes catalysts and specific temperatures to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:

  • Antibacterial Activity : The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro tests have shown MIC values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : It has also demonstrated antifungal properties, particularly against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections.

The following table summarizes the antimicrobial activity observed for related compounds:

Compound NameTarget OrganismMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus500Moderate
Compound BE. coli1000Low
Compound CCandida albicans250High

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Disruption of Membrane Potential : The difluoro group may enhance membrane permeability, leading to cytotoxic effects on microbial cells.
  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival.

Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of various dioxoimidazolidine derivatives. The results indicated that compounds structurally similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria.

Study 2: Antifungal Properties

Another research effort focused on the antifungal properties of dioxoimidazolidines. The findings showed that these compounds effectively inhibited the growth of Candida albicans in vitro, suggesting their potential use in antifungal therapy.

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